2-Acetylcyclopent-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80436-90-4 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-3-2-4-7(6)9/h3H,2,4H2,1H3 |
InChI Key |
IORSDMUEBMOLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2 Acetylcyclopent 2 En 1 One
Established Synthetic Pathways to 2-Acetylcyclopent-2-en-1-one
One of the fundamental approaches to this compound involves the use of cyclopentanone (B42830) as a starting material. The core strategy typically involves an acylation reaction to introduce the acetyl group, followed by further manipulations to install the enone functionality.
A common method involves the Claisen condensation of cyclopentanone with an acetylating agent, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide. This reaction forms the corresponding β-diketone, 2-acetylcyclopentanone (B155173). Subsequent dehydrogenation or elimination reactions can then be employed to introduce the double bond, yielding this compound.
Another approach involves the synthesis of cyclopentanone derivatives that can be readily converted to the target compound. For instance, aldol (B89426) condensation of cyclopentanone with aromatic aldehydes can produce 2,5-dibenzylidene-cyclopentanone. ui.ac.id While not a direct route to the title compound, this highlights the versatility of cyclopentanone in forming new carbon-carbon bonds at the α-position.
The reaction of 2-acetylcyclopentanone with benzohydrazide (B10538) has been shown to produce 1-benzoyl-6a-hydroxycyclopentapyrazole derivatives, demonstrating the reactivity of the dicarbonyl system towards nucleophiles. researchgate.net
Enamines, which are the nitrogen analogs of enols, serve as versatile intermediates in organic synthesis. uta.edu.ly The acylation of enamines derived from cyclic ketones is a well-established method for preparing α-acylated carbonyl compounds. scispace.com This strategy, often referred to as the Stork enamine synthesis, provides a milder alternative to traditional enolate chemistry. uta.edu.ly
In this context, an enamine is first formed by reacting cyclopentanone with a secondary amine, such as pyrrolidine (B122466) or morpholine. The resulting enamine, for example, 1-(1-pyrrolidinyl)cyclopentene, is then acylated with an acetylating agent like acetyl chloride. This C-acylation reaction yields an enamino ketone intermediate, which upon hydrolysis, furnishes the 1,3-dicarbonyl compound, 2-acetylcyclopentanone. scispace.com Subsequent steps are then required to introduce the unsaturation to form this compound.
The reactivity of enamines can be influenced by the choice of the secondary amine and the reaction conditions. For instance, the reaction of cyclopentanone enamines with trichloroacetyl chloride can lead to diacylation products. scispace.com One-pot procedures have also been developed for the synthesis of enaminones, starting from the coupling of acid chlorides with terminal alkynes, followed by the addition of amines to the intermediate alkynones. organic-chemistry.org Gold's reagent, generated in situ, has also been employed for the one-pot synthesis of various enaminones from ketones. researchgate.net
Synthesis from Cyclopentanone Derivatives
Derivatization Strategies and Functionalization of this compound
The this compound scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of functionalized analogs.
Halogenation of this compound provides valuable intermediates for cross-coupling reactions and other transformations. The bromination of this compound has been reported to occur at different positions depending on the reaction conditions.
For instance, the reaction of this compound with bromine in diethyl ether and carbon tetrachloride can yield 3-bromo-2-hydroxycyclopent-2-en-1-one. clockss.org This indicates that bromination occurs at the C3 position of the cyclopentenone ring, followed by tautomerization to the more stable enol form.
In a different context, the bromination of cyclopentenone itself can be achieved using bromine and triethylamine, leading to the formation of 2-bromocyclopentenone. This intermediate can then be used in subsequent reactions. Another related compound, 5-bromocyclopent-2-en-1-one, is also a known chemical entity. nih.gov
The following table summarizes a reported bromination reaction:
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | Bromine, Diethyl ether, Carbon tetrachloride | 3-Bromo-2-hydroxycyclopent-2-en-1-one | 19% | clockss.org |
The synthesis of functionalized analogs of this compound has been explored to generate molecules with diverse properties and potential applications. These syntheses often involve multi-step sequences starting from readily available materials.
One strategy involves the base-catalyzed rearrangement of 4-(acylmethylidene)butenolides, which can be prepared through the Wittig reaction of citraconic anhydride. This method has been used to synthesize 2-acetyl-4-methylcyclopent-4-ene-1,3-dione (B1655678). researchgate.net
Another approach is the [3+2] cycloaddition of allenes with enones, catalyzed by a phosphine, to create functionalized cyclopentenes. organic-chemistry.org The Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols, provides a direct route to 4-hydroxycyclopentenone derivatives. orgsyn.org
Furthermore, functionalized diethyl(pyrrolidin-2-yl)phosphonates and their 5-oxo analogs have been synthesized through 1,3-dipolar cycloaddition reactions, showcasing methods to introduce phosphorus-containing moieties. mdpi.com
Halogenation Reactions of this compound (e.g., Bromination)
Asymmetric Synthetic Approaches Utilizing this compound Scaffolds
The development of asymmetric methods to access chiral cyclopentenone structures is of high interest for the synthesis of enantiomerically pure natural products and pharmaceuticals. thieme-connect.com The this compound framework can be a key component in these asymmetric transformations.
One strategy involves the use of chiral auxiliaries. For example, homochiral ketals of 3-acetylcyclopent-2-en-1-one have been utilized in diastereoselective organocuprate addition reactions. acs.org Another approach is the enzymatic resolution of racemic mixtures. The hydrolysis of racemic 2-acetylcyclopentenone using pig liver esterase (PLE) has been shown to provide enantiomerically enriched products with high enantioselectivity. researchgate.net
Catalytic asymmetric synthesis offers a more atom-economical approach. Chiral cyclopentadienyl (B1206354) (Cpx) metal complexes have emerged as powerful catalysts for a variety of enantioselective transformations, including the synthesis of complex scaffolds. snnu.edu.cn Asymmetric [2+2+2] cycloadditions catalyzed by rhodium(I)-BINAP complexes have been developed to construct fused tricyclic systems with high enantioselectivity. nih.gov DNA has also been explored as a chiral scaffold to induce asymmetry in copper(II)-catalyzed Diels-Alder reactions. mdpi.com
Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral imidazolidinone catalysts have been used for the enantioselective reduction of α,β-unsaturated aldehydes and ketones. caltech.edugoogle.com The use of chiral solvents can also induce enantioselectivity in certain reactions through a helical macromolecular scaffold. nih.gov
The following table highlights an example of enzymatic resolution:
| Substrate | Enzyme | Outcome | Enantiomeric Excess (ee) | Reference |
| Racemic 2-acetylcyclopentenone | Pig Liver Esterase (PLE) | Enantioselective hydrolysis | High | researchgate.net |
Diastereoselective Organocuprate Additions to Homochiral Ketals of 3-Acetylcyclopent-2-en-1-one
The strategic use of chiral auxiliaries to direct the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. In the context of this compound, the formation of a homochiral ketal at a carbonyl group has been investigated as a method to induce diastereoselectivity in subsequent organocuprate additions. This approach relies on the chiral environment created by the ketal to influence the facial selectivity of the incoming nucleophile.
Research in this area has explored the conjugate addition of various organocuprate reagents to homochiral ketals of 3-acetylcyclopent-2-en-1-one. researchgate.netacs.orgacs.orgcapes.gov.br These ketals are typically prepared from the parent dicarbonyl compound and a chiral, non-racemic diol. The underlying principle is that the bulky and stereochemically defined ketal will shield one face of the cyclopentenone ring, thereby directing the attack of the organocuprate to the less hindered face.
Studies have shown that the addition of both lower and higher-order organocuprates to these homochiral ketal systems can lead to the formation of the desired 1,4-addition products. However, the level of diastereoselectivity achieved has been reported to be modest, with diastereomeric excesses (d.e.) observed in the range of 12% to 34%. researchgate.net This suggests that while the chiral ketal does exert some influence on the stereochemical course of the reaction, the effect is not sufficiently pronounced to be considered a highly diastereoselective transformation.
The moderate diastereoselectivity may be attributed to several factors. The distance between the chiral center of the ketal and the reacting enone system could be too great to allow for effective communication of stereochemical information. Additionally, the flexibility of the cyclopentenone ring and the nature of the organocuprate reagent itself can play a role in the transition state geometry, ultimately impacting the diastereomeric ratio of the products.
| Reagent Type | Substrate | Diastereomeric Excess (d.e.) |
| Lower-order cuprates | Homochiral ketals of 3-acetylcyclopent-2-en-1-one | 12-34% researchgate.net |
| Higher-order cuprates | Homochiral ketals of 3-acetylcyclopent-2-en-1-one | 12-34% researchgate.net |
Advanced Applications of 2 Acetylcyclopent 2 En 1 One in Organic Synthesis Research
Building Block in Complex Organic Molecule Synthesis
The inherent reactivity of 2-acetylcyclopent-2-en-1-one allows chemists to employ it as a foundational element for constructing intricate molecular architectures, including those found in biologically active natural products and novel polycyclic systems.
Precursor and Intermediate in Natural Product Total Synthesis (e.g., Penicibilaenes, Prostaglandin (B15479496) A, Didemnenone)
The cyclopentenone motif is a core component of numerous natural products, making its derivatives valuable starting materials in total synthesis. nih.gov
Prostaglandins: Prostaglandins are a class of lipid compounds with diverse physiological roles, characterized by a cyclopentane (B165970) core with two side chains. youtube.com The cyclopentenone structure is a fundamental feature of many prostaglandins, such as Prostaglandin A. youtube.com The total synthesis of prostaglandins, a landmark achievement in organic chemistry, often relies on precursors that establish the core five-membered ring early in the synthetic sequence. youtube.comnih.govnih.gov The Piancatelli rearrangement, a reaction that converts 2-furylcarbinols into 4-hydroxycyclopentenones, has proven to be a powerful method for generating key intermediates for prostaglandin synthesis. nih.govwikipedia.orgthieme-connect.com This highlights the strategic importance of functionalized cyclopentenones, like this compound, as synthons for this important class of molecules.
Didemnenones: The didemnenones are cytotoxic metabolites isolated from tunicates, featuring a C11-cyclopentenone structure. rsc.org Research has demonstrated the utility of derivatives of this compound in their synthesis. Specifically, the diastereoselective organocuprate addition to homochiral ketals of 3-acetylcyclopent-2-en-1-one (a constitutional isomer and common synthetic equivalent) serves as a key step. researchgate.netcapes.gov.br This reaction allows for the controlled installation of side chains onto the cyclopentenone ring, a critical maneuver in constructing the target natural product. researchgate.netglobalauthorid.comkisti.re.kr
While a direct total synthesis of Penicibilaenes , which are complex tricyclic sesquiterpenes, using this compound as the starting material is not prominently documented in recent literature, the construction of their unique tricyclo[6.3.1.0¹’⁵]dodecane core often involves complex annulation strategies on cyclic precursors. acs.org The functional handles on this compound make it a plausible, though not explicitly cited, starting point for such intricate synthetic endeavors.
Construction of Novel Polycyclic and Heterocyclic Frameworks
The dual reactivity of this compound makes it an excellent substrate for annulation reactions, which are processes that form a new ring onto an existing structure. scripps.edu Classic methods like the Robinson annulation, as well as modern catalytic variants, can be employed to construct fused and bridged ring systems. researchgate.net
The presence of both a Michael acceptor (the enone) and nucleophilic/electrophilic centers (the dicarbonyl moiety) allows for a variety of cascade reactions. For instance, palladium-catalyzed annulation reactions have been developed for synthesizing complex chromane (B1220400) derivatives, which can then be transformed into cyclopentenones. rsc.org Similarly, sequential reactions like the aza-Piancatelli rearrangement followed by a Conia-ene type reaction can produce cis-fused cyclopentenone-pyrrolidine scaffolds in a one-pot process. rsc.org These strategies showcase how the cyclopentenone core can be elaborated into more complex, multi-ring systems that are of significant interest in medicinal chemistry and materials science. thieme-connect.commdpi.comrsc.org
Scaffold for Chemical Biology Research and Tool Development
Beyond its role in total synthesis, the this compound framework serves as a versatile scaffold for creating molecules designed to interact with and study biological systems. mdpi.comnih.gov
Design and Synthesis of Chemical Probes for Biological Systems Manipulation
A chemical probe is a small molecule used to study and manipulate proteins and other biological targets. rsc.org The α,β-unsaturated ketone (enone) within the this compound scaffold is a key feature for this application. This functional group acts as a Michael acceptor, capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's active or binding site.
This reactivity makes the scaffold suitable for designing covalent inhibitors or activity-based probes (ABPs). An ABP typically consists of a reactive group (the "warhead"), a recognition element, and a reporter tag (e.g., a fluorophore or biotin). The MeLac (α-methylene-β-lactone) scaffold, which shares the Michael acceptor feature, has been successfully used to develop both selective and broadly reactive covalent probes for proteomics. nih.gov By analogy, the 2-acetylcyclopentenone core can be functionalized to create probes that target specific enzyme families, allowing researchers to profile their activity in complex biological samples.
Integration into Combinatorial Chemistry Approaches for Diversification
Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a library. wikipedia.orgnih.govscribd.com These libraries are then screened to identify compounds with desired properties, a cornerstone of modern drug discovery. imperial.ac.uk
The this compound scaffold is well-suited for combinatorial approaches due to its multiple points of diversification.
The Acetyl Group: The ketone can be modified through reactions like aldol (B89426) condensations, reductions, or reductive aminations.
The Ring Carbonyl: This ketone can undergo similar transformations or be used as an anchor point for attaching other fragments.
The Enone System: The double bond can be functionalized via Michael addition, cycloadditions, or epoxidation.
By systematically reacting a core scaffold with a diverse set of building blocks at these positions, a large and structurally varied library of compounds can be generated efficiently. nih.govuzh.ch This strategy allows for the exploration of a wide chemical space to discover new lead compounds for drug development or novel chemical probes. imperial.ac.uk
Data Tables
Research Findings Summary
| Application Area | Compound/Scaffold | Key Reaction / Method | Research Outcome / Significance | Citations |
| Natural Product Synthesis | 3-Acetylcyclopent-2-en-1-one derivative | Diastereoselective organocuprate addition | Controlled installation of side chains for the synthesis of (+)-Didemnenones. | researchgate.net, capes.gov.br |
| Natural Product Synthesis | 2-Furylcarbinols | Piancatelli Rearrangement | Formation of 4-hydroxycyclopentenones, key intermediates for Prostaglandins. | wikipedia.org, thieme-connect.com, nih.gov |
| Heterocyclic Synthesis | 2-Furylcarbinol & Amines | Aza-Piancatelli / Conia-ene Cascade | One-pot synthesis of complex cis-fused cyclopentenone-pyrrolidine scaffolds. | rsc.org |
| Polycyclic Synthesis | 2-(2-nitrovinyl)phenols & Alkynes | Pd(II)-catalyzed Annulation | Construction of complex cyclopenta[b]chromanes. | rsc.org |
| Chemical Probe Development | α-Methylene-β-lactone (MeLac) | Covalent modification (Michael Addition) | Development of selective or broadly reactive probes for competitive proteomics. | nih.gov |
| Drug Discovery | General Small Molecules | Combinatorial Synthesis | Rapid generation of large, diverse molecular libraries for high-throughput screening. | wikipedia.org, nih.gov |
Computational and Theoretical Studies on 2 Acetylcyclopent 2 En 1 One and Its Reaction Intermediates
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. wikipedia.orgscispace.com It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems. wikipedia.orgnih.gov DFT methods are used to determine the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org
A key application of DFT is the elucidation of reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. diva-portal.org This involves locating the stable reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the configuration of highest potential energy along the reaction coordinate. wikipedia.org By calculating the energies of these stationary points, the activation barriers and reaction thermodynamics can be determined, offering a prediction of the most likely reaction pathway. diva-portal.orgyoutube.com
DFT calculations have been successfully employed to predict reaction pathways and transition states for a variety of organic reactions. researchgate.netrsc.orgresearchgate.net For instance, in the context of cycloaddition reactions, DFT can help distinguish between different possible mechanisms, such as stepwise radical-mediated pathways versus concerted pathways, by comparing the energy barriers of each. mdpi.com The geometry of transition states can be determined by finding first-order saddle points on the potential energy surface. wikipedia.org Detailed DFT calculations have provided rationales for observed stereoselectivities in reactions by analyzing the energies of competing transition states. researchgate.net For example, unfavorable steric interactions in a particular transition state can lead to a higher energy barrier, thus favoring an alternative pathway. researchgate.net In the esterification of cyclic ammonium (B1175870) salts, DFT studies have shown that the conformation of the ring in the transition state, rather than the ground-state ring strain, dictates the regioselectivity of the reaction. rsc.org
The following table provides a conceptual overview of how DFT can be used to analyze a hypothetical reaction involving a cyclopentenone derivative.
| Reaction Species | Description | Typical DFT Output |
| Reactant | The starting material(s) of the reaction. | Optimized geometry, electronic energy, vibrational frequencies. |
| Transition State | The highest energy point on the reaction path. | Optimized geometry (with one imaginary frequency), electronic energy. |
| Intermediate | A metastable species formed during the reaction. | Optimized geometry, electronic energy, vibrational frequencies. |
| Product | The final compound(s) formed. | Optimized geometry, electronic energy, vibrational frequencies. |
This table is a generalized representation and not based on specific experimental data for 2-acetylcyclopent-2-en-1-one.
The energetics of a system, including relative energies of different conformers or isomers, can be reliably calculated. researchgate.net For example, DFT has been used to rationalize the epimerization of cyclopentane-1,3-diol at elevated temperatures from a thermodynamic perspective by calculating the relative stabilities of the cis and trans isomers. nih.govacs.org In studies of fluorinated cyclopentanone (B42830) derivatives, DFT has been used to estimate properties like electrochemical stability and basicity. mdpi.com These calculations can also reveal how substitutions, such as fluorination, affect bond lengths and strengths within the cyclopentenone ring. mdpi.com While DFT is generally effective for ground-state properties, challenges remain in accurately describing certain phenomena like intermolecular interactions and some strongly correlated systems. wikipedia.orgresearchgate.net The accuracy of DFT calculations is also dependent on the choice of the exchange-correlation functional. sumitomo-chem.co.jp
A hypothetical analysis of the electronic properties of this compound using DFT could yield the data presented in the table below.
| Property | Calculated Value (Arbitrary Units) | Significance |
| Dipole Moment | X | Indicates the overall polarity of the molecule. |
| HOMO Energy | Y | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Z | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Z - Y | An indicator of chemical reactivity and electronic transitions. |
This table is a conceptual illustration and does not represent actual calculated values.
Prediction of Reaction Pathways and Transition States
Molecular Dynamics and Conformational Analysis in Cyclopentenone Derivatives
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a system. mdpi.com This is particularly useful for understanding the behavior of flexible molecules like cyclopentenone derivatives in different environments.
MD simulations can be used to investigate the stability of ligand-protein complexes and analyze the interactions that hold them together. nih.govdovepress.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to assess the stability and flexibility of the system during the simulation. mdpi.com Conformational analysis, often aided by MD simulations and DFT calculations, is crucial for understanding the structure-property relationships in cyclopentenone derivatives. cuestionesdefisioterapia.com The arrangement of atoms in space can significantly impact the reactivity and biological activity of a molecule. For instance, the cis-trans isomerism of cyclopentane-1,3-diol, a related compound, has been studied using DFT to understand its thermodynamic properties. nih.govacs.org
Theoretical Insights into Aromaticity and Antiaromaticity in Cyclopentenone Systems
Aromaticity is a fundamental concept in chemistry that describes the increased stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. ox.ac.uk While this compound itself is not aromatic, the principles of aromaticity and antiaromaticity can be relevant to its reaction intermediates and derivatives, particularly cationic species.
Theoretical studies, including quantum chemical calculations, are essential for evaluating the aromaticity of unusual systems. nih.gov Various descriptors, such as nucleus-independent chemical shift (NICS) and the anisotropy of the current-induced density (ACID), are used to quantify the degree of aromaticity. nih.gov For example, theoretical studies on the cyclopenten-4-yl cation, a system related to cyclopentenone, have revealed that it possesses distinct π-aromaticity due to strong hyperconjugation, contrary to its classical description. nih.gov The concept of hyperconjugative aromaticity, where σ-bonds participate in delocalization, has been explored in cyclopentadiene (B3395910) derivatives using DFT calculations. chem8.org These studies examine how substituents can induce or modify the aromatic character of the ring. chem8.org The Harmonic Oscillator Model of Electron Delocalization (HOMED) is another theoretical index used to quantify π-electron delocalization in both aromatic and non-aromatic systems. mdpi.com
Advanced Analytical Methodologies for the Characterization and Analysis of 2 Acetylcyclopent 2 En 1 One in Research Contexts
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. longdom.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Column chromatography is a fundamental and widely used method for the purification of chemical compounds from a mixture on a preparative scale. longdom.orgrnlkwc.ac.in In this technique, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel or alumina, which serves as the stationary phase. longdom.org The crude mixture containing 2-Acetylcyclopent-2-en-1-one is loaded onto the top of the column and washed through with a solvent or a mixture of solvents (the mobile phase or eluent). libretexts.org
Separation is achieved based on the differential adsorption of the compounds to the stationary phase; less polar compounds typically travel through the column faster, while more polar compounds are retained longer. libretexts.org By collecting the eluent in a series of fractions, the desired compound can be isolated from impurities. The purity of the collected fractions is often monitored by a simpler technique like thin-layer chromatography (TLC). libretexts.org This method is essential for obtaining a pure sample of this compound after its synthesis, removing unreacted starting materials, byproducts, and catalysts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is particularly suited for the analysis of volatile and semi-volatile organic compounds. drawellanalytical.com6-napse.com
In a typical GC-MS analysis, the sample mixture is injected into the GC, where it is vaporized and separated as it travels through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. drawellanalytical.com As each separated component exits the GC column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification by comparing it to spectral libraries. boku.ac.at GC-MS is an excellent technique for assessing the purity of a this compound sample or for identifying and quantifying its presence in a complex reaction mixture, provided the components are sufficiently volatile and thermally stable. 6-napse.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that couples the high-resolution separation of liquid chromatography with the sensitive and specific detection of mass spectrometry. measurlabs.com LC-MS is ideal for analyzing compounds that are not suitable for GC-MS, such as those that are non-volatile or thermally unstable. measurlabs.comintegra-biosciences.com
The LC component separates the sample mixture in a column based on the components' interactions with the stationary and mobile phases. measurlabs.com The separated components then flow into the mass spectrometer for detection and identification. The high sensitivity of LC-MS allows for the detection of compounds at very low concentrations, down to parts-per-million (ppm) levels. measurlabs.com This makes it invaluable for analyzing complex samples where this compound might be present alongside a wide range of other substances with varying polarities and molecular weights. spectroscopyonline.com The technique's ability to handle complex matrices makes it a cornerstone in modern analytical research. spectroscopyonline.comwaters.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Method Validation and Quality Control in Academic Synthesis and Analysis
In the context of academic research, method validation provides documented evidence ensuring that a specific analytical procedure is suitable for its intended purpose. demarcheiso17025.comeurachem.org While the rigorous validation protocols required for pharmaceutical product registration are not always necessary in an academic setting, the principles of quality control are fundamental to generating reliable and reproducible research data. demarcheiso17025.com The validation of analytical methods used to characterize and quantify this compound and related materials in a research environment confirms that the chosen method will consistently yield results that accurately reflect the sample's quality characteristics. demarcheiso17025.com
The suitability of all analytical test methods should be verified under the actual conditions of use and be well-documented. demarcheiso17025.com Key characteristics are typically evaluated during validation, including specificity, robustness, accuracy, precision, linearity, and range, to ensure the method is fit for purpose. europa.eu This process is integral to the lifecycle of an analytical procedure, ensuring the continued quality of measured results. fda.gov
Specificity and Robustness Assessments of Analytical Procedures
Specificity
Specificity is the ability of an analytical method to produce a signal that corresponds unequivocally to the analyte of interest, in this case, this compound, in the presence of other components that may be present in the sample. europa.eu These interfering components could include synthetic precursors, reagents, by-products, or degradation products. europa.eu
In the academic synthesis of this compound or its derivatives, a lack of specificity could lead to incorrect structural assignment or inaccurate purity assessment. For example, during the synthesis of related compounds like N-(2-acetylcyclopent-1-en-1-yl)acetamide, unreacted starting materials or side-products such as 1-(2-fluorocyclopent-1-en-1-yl)ethanone and 2-acetylcyclopentanone (B155173) could be present in the crude reaction mixture. mdpi.com An analytical method must be able to distinguish and resolve this compound from these and other potential impurities.
Demonstrating specificity typically involves:
Resolution in Chromatographic Methods : For techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), specificity is shown by achieving baseline separation between the peak for this compound and peaks for all potential impurities. chromatographyonline.com
Analysis of Spiked Samples : If potential impurities are known and available, samples can be "spiked" with these compounds to prove that their presence does not interfere with the analyte's signal. europa.eu
Comparison with an Independent Procedure : The results from the method under validation can be compared to those from a second, well-characterized analytical procedure to verify accuracy and lack of interference. chromatographyonline.com
Stress Testing : For stability-indicating methods, samples are subjected to stress conditions (e.g., heat, acid/base hydrolysis, oxidation) to induce degradation. The method must be able to separate the intact analyte from its degradation products. fda.gov
Robustness
Robustness measures a method's capacity to remain reliable when subjected to small but deliberate variations in its operational parameters. chromatographyonline.com It provides an indication of the method's dependability during routine use. europa.eu The evaluation of robustness is often considered during the development phase of the procedure. fda.gov A robustness study helps to identify which parameters must be strictly controlled to maintain the validity of the analysis. europa.eu
For a typical chromatographic analysis of this compound, the following parameters might be intentionally varied to assess robustness:
| Parameter Category | HPLC Variations | GC Variations |
| Mobile/Carrier Phase | - pH of the mobile phase- Mobile phase composition (e.g., ±2% organic) | - Carrier gas flow rate |
| Column | - Different batches/lots- Column temperature (e.g., ±5 °C) | - Different batches/lots- Oven temperature program |
| Instrument | - Flow rate (e.g., ±10%)- UV detector wavelength | - Injection temperature- Detector temperature |
| Sample Preparation | - Stability of analytical solutions- Extraction time | - Stability of analytical solutions |
This table illustrates typical parameters varied to assess the robustness of chromatographic methods, based on established validation guidelines. europa.eu
Establishing robustness ensures that minor fluctuations in experimental conditions, common in a multi-user academic lab, will not compromise the analytical results. chromatographyonline.com
Quantitative and Qualitative Analytical Procedures for Research Materials
Qualitative Analysis
In a research setting, qualitative analysis is primarily concerned with the identification and structural elucidation of newly synthesized compounds. For a molecule like this compound, this involves a combination of spectroscopic and spectrometric techniques to confirm its molecular structure.
Key qualitative methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's carbon skeleton and functional groups.
Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint. mdpi.com
Infrared (IR) Spectroscopy : IR analysis identifies the presence of specific functional groups, such as the carbonyl (C=O) and alkene (C=C) groups characteristic of this compound.
The table below presents example analytical data that could be used for the qualitative characterization of compounds structurally related to this compound, demonstrating the type of data used for structural confirmation in academic research. mdpi.com
| Compound | Analytical Technique | Key Data Points |
| N-(2-Acetylcyclopent-1-en-1-yl)acetamide | GC-MS | tR = 19.627 min; m/z (%) = 167.2 ([M⁺], 100) |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 2.09 (s, 3H), 2.12 (s, 3H), 11.38 (brs, 1H) | |
| ¹³C-NMR (100.6 MHz, CDCl₃) | δ (ppm): 115.2, 155.4, 169.1, 199.0 | |
| 1-(2-Benzylcyclopent-1-en-1-yl)ethan-1-one | GC-MS | tR = 22.273 min; m/z (%) = 200.2 ([M⁺], 100), 185.1 (78), 91.1 (53) |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 2.27 (s, 3H), 3.90 (s, 2H), 7.18–7.29 (m, 5H) | |
| ¹³C-NMR (100.6 MHz, CDCl₃) | δ (ppm): 126.1, 128.4, 128.8, 136.9, 155.6, 198.6 |
This table provides representative analytical data for compounds related to this compound, as found in academic literature. mdpi.com tR = retention time; m/z = mass-to-charge ratio; δ = chemical shift.
Quantitative Analysis
Quantitative analysis aims to determine the precise amount or concentration of an analyte in a sample. In research involving this compound, this is crucial for calculating reaction yields, determining the purity of a synthesized batch, or conducting kinetic studies. acs.org Techniques like GC with a Flame Ionization Detector (GC-FID) and HPLC with a UV detector are commonly employed for this purpose.
Validation of a quantitative method in a research context involves demonstrating its performance through several key parameters:
Linearity and Range : The method must produce results that are directly proportional to the concentration of the analyte within a specific range. For an assay, this range is typically 80% to 120% of the target concentration. europa.eu For impurity quantification, the range should span from the quantitation limit to 120% of the expected impurity level. demarcheiso17025.com
Accuracy : This refers to the closeness of the measured value to the true value. It can be assessed by analyzing a sample with a known concentration or by spiking a sample with a known amount of pure analyte. europa.eu
Precision : This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). demarcheiso17025.com
Limit of Quantitation (LOQ) : This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. chromatographyonline.com This is particularly important when measuring trace impurities.
A study on the hydrogenation of 1,3-cyclopentanedione (B128120) provides a practical example of quantitative analysis in research. acs.org In this work, GC-FID was used to monitor the reaction over time, quantifying the consumption of the starting material and the formation of intermediates and final products. acs.org Kinetic profiles were generated by plotting the concentration of each species against time, which was essential for optimizing reaction conditions such as temperature and pressure. acs.org
| Validation Parameter | Typical Acceptance Criterion for Research Assay | Purpose |
| Accuracy | Recovery of 98-102% | Ensures the measured value is close to the true value. |
| Precision (Repeatability) | RSD ≤ 2% | Confirms consistency of results on the same sample. demarcheiso17025.com |
| Linearity | Coefficient of determination (r²) ≥ 0.99 | Verifies a proportional response to concentration. |
| Range | 80-120% of the target concentration | Defines the concentration interval where the method is valid. europa.eu |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | Defines the lowest concentration that can be accurately measured. |
This table summarizes common validation parameters and their typical acceptance criteria for a quantitative analytical method in a research setting, based on general validation guidelines. demarcheiso17025.comeuropa.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
